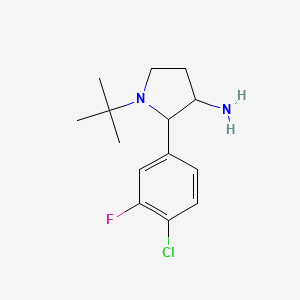

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClFN2/c1-14(2,3)18-7-6-12(17)13(18)9-4-5-10(15)11(16)8-9/h4-5,8,12-13H,6-7,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUQCZJNJPLSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine typically involves:

- Formation of the pyrrolidine core, often through cyclization or ring-closure reactions.

- Introduction of the tert-butyl group at the nitrogen atom of the pyrrolidine ring, usually as a protecting or substituent group.

- Attachment of the 4-chloro-3-fluorophenyl substituent at the 2-position of the pyrrolidine ring via cross-coupling or nucleophilic substitution.

Preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate Intermediate

A key intermediate in the synthesis is tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, which can be prepared by the following method:

- A solution of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate is heated to 40 °C and stirred for 20-30 minutes.

- This intermediate undergoes substitution reactions to introduce the vinyl group at the 3-position of the pyrrolidine ring.

- The reaction is conducted in solvents such as ethanol, toluene, or tetrahydrofuran depending on the specific step requirements.

This intermediate serves as a precursor for further functionalization to introduce the aryl substituent.

Introduction of the 4-chloro-3-fluorophenyl Group via Palladium-Catalyzed Cross-Coupling

The attachment of the 4-chloro-3-fluorophenyl group is efficiently achieved through palladium-catalyzed cross-coupling reactions, specifically Suzuki or Buchwald-Hartwig amination-type protocols:

- The reaction mixture contains the pyrrolidine intermediate and the aryl halide (4-chloro-3-fluorophenyl bromide or chloride).

- Catalysts such as Pd2(dba)3 combined with ligands like XantPhos or BrettPhos are employed.

- Bases such as tert-butoxide (t-BuONa) facilitate the coupling.

- The reaction is typically carried out in toluene or tert-amyl alcohol at elevated temperatures (90–110 °C) under a nitrogen atmosphere for 12 hours.

- After reaction completion, purification is performed via preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the desired product.

Reduction and Amination Steps

To obtain the amine functionality at the 3-position of the pyrrolidine ring:

- Reduction of amide or imine intermediates is performed using borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF).

- The reaction is conducted at 0 °C initially, then warmed to 60 °C for several hours to ensure complete reduction.

- The reaction mixture is quenched with methanol and water, followed by extraction and purification steps to yield the amine derivative.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

- The stereochemistry at the 3-position of the pyrrolidine ring is controlled by the use of chiral starting materials or chiral catalysts during the vinyl intermediate synthesis.

- The use of bulky ligands like XantPhos enhances the efficiency and selectivity of the palladium-catalyzed arylation step, which is critical for attaching the 4-chloro-3-fluorophenyl group without side reactions.

- Borane reduction is preferred over other hydride reagents due to its mild conditions and high selectivity for amide to amine conversion without affecting other functional groups.

- The overall synthetic route is amenable to scale-up, with intermediate purification steps ensuring high purity and yield of the final compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro and fluoro groups can be reduced under specific conditions to form dehalogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Preliminary findings suggest it may modulate inflammatory pathways.

Medicine

Ongoing research is investigating its role as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its distinct chemical properties allow for tailored applications in various sectors, including:

- Agriculture : Potential use in developing agrochemicals.

- Materials Science : Application in creating materials with specific functional properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant activity against resistant bacterial strains, suggesting potential as an alternative antimicrobial agent.

- Anti-inflammatory Mechanism Investigation : Research focused on its ability to inhibit pro-inflammatory cytokines, revealing insights into its mechanism of action in inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine, differing primarily in substituents or core heterocycles:

| Compound Name | Core Structure | Position 1 Substituent | Position 2 Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine | Pyrrolidine | Tert-butyl | 4-Chloro-3-fluorophenyl | 277.77 | High steric bulk, halogenated aromatic |

| rac-(2R,3S)-2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine | Pyrrolidine | Isopropyl | 4-Chloro-3-fluorophenyl | 260.12 | Reduced steric bulk vs. tert-butyl |

| 4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine | Pyrazole | N/A | 5-Chloro-2-methoxyphenyl | 227.66 | Planar heterocycle, methoxy group |

Structural and Functional Differences

Steric and Electronic Effects

- Tert-butyl vs. Isopropyl : The tert-butyl group in the target compound provides greater steric hindrance compared to the isopropyl group in its pyrrolidine analog. This may reduce enzymatic degradation, enhancing metabolic stability in drug candidates .

- In contrast, the 5-chloro-2-methoxyphenyl group in the pyrazole analog combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, altering electronic distribution .

Heterocycle Flexibility

Implications for Bioactivity

- Pyrrolidine Derivatives : The isopropyl-substituted pyrrolidine (MW 260.12 g/mol) may exhibit reduced metabolic stability compared to the tert-butyl variant due to lower steric protection .

- Pyrazole Derivatives : The methoxy group in 4-(5-chloro-2-methoxyphenyl)-1H-pyrazol-5-amine could enhance solubility but reduce membrane permeability, a trade-off critical for drug design .

Methodological Considerations in Comparative Analysis

Structural Validation

X-ray crystallography (e.g., SHELXL ) and computational tools are essential for validating stereochemistry and intermolecular interactions. The tert-butyl group’s conformation, for instance, can be precisely mapped to assess steric clashes .

Graph-Based Comparison

Graph-theoretical methods, which treat molecules as node-edge systems, are superior to bit-vector approaches for capturing nuanced similarities (e.g., shared halogen patterns or heterocycle geometry) .

Lumping Strategies

Compounds with shared halogenation patterns or heterocycles may be grouped using lumping strategies to predict reactivity or bioactivity, though this risks oversimplifying stereochemical effects .

Biological Activity

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is a synthetic compound belonging to the pyrrolidine class, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine

- CAS Number : 1461708-01-9

- Molecular Weight : 270.77 g/mol

The structure includes a tert-butyl group, a chloro-fluorophenyl group, and an amine group attached to a pyrrolidine ring, which contributes to its unique chemical properties.

The biological activity of 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is attributed to its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the chloro-fluorophenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell functions.

- Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects through modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Tert-butyl-2-(4-chlorophenyl)pyrrolidin-3-amine | Lacks fluorine substitution | Moderate antimicrobial activity |

| 1-Tert-butyl-2-(4-fluorophenyl)pyrrolidin-3-amine | Contains only fluorine substitution | Enhanced reactivity |

| 1-Tert-butyl-2-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine | Different halogen positioning | Variable biological effects |

The presence of both chloro and fluoro substituents in 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine enhances its reactivity and interaction with biological targets compared to compounds with single halogen substitutions.

Antimicrobial Studies

In vitro studies have demonstrated that 1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine exhibits significant antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus : The compound showed an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL, indicating potent antibacterial properties.

- Escherichia coli : It displayed comparable activity with an MIC value of 15 µg/mL.

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Research

A study assessed the anti-inflammatory potential of this compound using murine models. Results indicated that treatment with varying doses significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum samples, showcasing its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine, and how is structural confirmation achieved?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as alkylation or amination of pyrrolidine precursors. For example, tert-butyl groups are often introduced using Boc-protection strategies, while halogenated aryl groups are coupled via Suzuki-Miyaura or Buchwald-Hartwig reactions. Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ³¹P NMR) to verify substituent positions and stereochemistry, supplemented by ESI-MS or HRMS for molecular weight validation .

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer : Follow OSHA -compliant PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers due to the chloro-fluorophenyl moiety. Collaborate with certified waste management services for incineration or chemical neutralization to prevent environmental release .

Q. How should researchers address solubility challenges in experimental design?

- Methodological Answer : Test solvents in a tiered approach: start with polar aprotic solvents (DMF, DMSO) for initial dissolution, then explore dichloromethane or THF for hydrophobic interactions. Use HPLC-grade solvents to avoid impurities affecting reaction yields. Solubility data should be cross-validated using UV-Vis spectroscopy or dynamic light scattering .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from rotamers or residual solvents. Use variable-temperature NMR to distinguish dynamic effects from structural isomers. Cross-check with 2D NMR (COSY, HSQC) to confirm coupling patterns and assign stereochemistry unambiguously . For mass spectrometry, employ tandem MS/MS to differentiate isobaric fragments.

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this pyrrolidine derivative?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy. If racemization occurs during workup, optimize reaction pH and temperature to stabilize the desired enantiomer .

Q. How do researchers evaluate the compound’s potential biological interactions with limited toxicity data?

- Methodological Answer : Conduct in silico toxicity profiling using tools like OECD QSAR Toolbox to predict acute toxicity based on structural analogs. For in vitro studies, use hepatic cell lines (HepG2) for metabolic stability assays and Ames tests for mutagenicity screening. Cross-reference with ecotoxicology databases to assess environmental risks if the compound enters wastewater streams .

Data Analysis and Experimental Design

Q. What analytical techniques are prioritized for quantifying trace impurities in bulk samples?

- Methodological Answer : Employ UHPLC-PDA with a C18 column for high-resolution separation of impurities. For halogenated byproducts, use GC-ECD (electron capture detection) due to its sensitivity to electronegative groups. Validate methods via spike-and-recovery experiments with internal standards like deuterated analogs .

Q. How should contradictory bioactivity results between in vitro and in vivo models be interpreted?

- Methodological Answer : Discrepancies may arise from differences in metabolic activation or bioavailability. Perform ADME studies (e.g., microsomal stability, plasma protein binding) to correlate in vitro activity with pharmacokinetic behavior. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and adjust dosing regimens in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.